N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine
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Overview
Description
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine: is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.3746 g/mol . This compound features a cyclohexanamine core substituted with a methyl group and a 2,3,4-trimethoxyphenylmethyl group, making it a structurally interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with N-methyl-2,3,4-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced at the cyclohexanamine core, potentially forming secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology and Medicine: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors. It may be used in the design of drugs or as a probe in biochemical assays.
Industry: In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can engage in π-π interactions and hydrogen bonding, while the cyclohexanamine core provides structural rigidity and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine
- N-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine
- N-methyl-N-[(2,3,5-trimethoxyphenyl)methyl]cyclohexanamine
Uniqueness: N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,3,4-trimethoxy substitution pattern may confer distinct electronic and steric properties compared to other isomers, potentially leading to different interactions with biological targets and varied pharmacological profiles .
Properties
IUPAC Name |
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-18(14-8-6-5-7-9-14)12-13-10-11-15(19-2)17(21-4)16(13)20-3/h10-11,14H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDZWHXIKAZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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